Penigequinolone A

描述

Penigequinolone A is an alkaloid isolated from the fungus Penicillium simplicissimum. This compound has garnered attention due to its unique biological activities, including its nematicidal properties and its ability to promote root growth in rice seedlings .

准备方法

合成路线与反应条件: Penigequinolone A 的合成涉及多个步骤,从简单的前体开始。关键步骤通常包括形成喹诺酮核心,然后引入各种官能团。为了实现高产率和纯度,优化了特定的反应条件,例如温度、溶剂和催化剂。

工业生产方法: this compound 的工业生产通常通过使用Penicillium simplicissimum 进行发酵工艺来实现。发酵条件,包括 pH 值、温度和营养供应,得到严格控制,以最大限度地提高化合物的产量。 发酵后,使用溶剂萃取和色谱等技术提取和纯化化合物 .

化学反应分析

Enzymatic Epoxide Rearrangement

The defining reaction in penigequinolone A biosynthesis is a Brønsted acid-catalyzed cationic epoxide rearrangement mediated by the enzyme PenF (Fig. 1c, ).

This reaction bypasses competing 5-exo-tet or 6-endo-tet cyclization pathways, ensuring exclusive formation of the quaternary carbon center at C8 ( ).

Competing Side Reactions

In the absence of PenF, the epoxide undergoes non-enzymatic pathways (Fig. 2, ):

| Pathway | Product | Conditions |

|---|---|---|

| 5-exo-tet cyclization | SN2 product 6 | Microsomal PenE, FAD, NADPH ( ) |

| Hydrolysis | Vicinal diol derivatives | Aqueous environments ( ) |

PenF suppresses these pathways by sterically restricting nucleophilic attack and stabilizing the carbocation intermediate ( ).

Acid-Catalyzed Rearrangements

While not directly observed in this compound biosynthesis, related fungal qu

科学研究应用

Antibacterial Properties

Penigequinolone A exhibits significant antibacterial activity against various pathogens. Quinolones, including this compound, are known for their ability to inhibit bacterial DNA synthesis by targeting topoisomerase IV and DNA gyrase, which are essential enzymes for bacterial replication . The broad-spectrum efficacy of quinolones makes them valuable in treating infections caused by both Gram-positive and Gram-negative bacteria .

Antiviral Effects

Research indicates that quinolones possess antiviral properties, with this compound being a subject of interest in antiviral drug development. Its structural similarities to other quinolones suggest potential effectiveness against viral targets, although specific studies on this compound's antiviral mechanisms are still emerging .

Anticancer Potential

The anticancer activity of this compound has been highlighted in various studies. Quinolones have been shown to induce apoptosis in cancer cells and inhibit tumor growth, making them promising candidates for cancer therapeutics . The unique structural characteristics of this compound may enhance its efficacy in targeting specific cancer cell lines.

Biosynthetic Pathways

The biosynthesis of this compound involves complex enzymatic pathways within Penicillium species. Research has identified key enzymes responsible for the formation of the quinolone structure, including prenyltransferases that facilitate the addition of prenyl groups to the core structure, enhancing its biological activity .

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Source |

|---|---|---|

| PenI | Catalyzes initial Friedel-Crafts alkylation | Penicillium thymicola |

| PenG | Facilitates further prenylation | Penicillium thymicola |

| AsqI | Converts cyclopenin-type structures | Aspergillus nidulans |

Enzymatic Transformations

Recent studies have uncovered unique enzymatic transformations associated with the biosynthesis of this compound. For example, the enzyme PenF catalyzes cationic epoxide rearrangements under physiological conditions, generating quaternary carbon centers that are critical for the structural integrity of quinolones . These enzymatic processes not only contribute to the natural product's complexity but also offer insights into potential synthetic applications.

Case Study 1: Antibacterial Efficacy

A study demonstrated that this compound exhibited potent activity against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics . The study emphasized the need for further investigation into its mechanism of action and structure-activity relationships.

Case Study 2: Antiviral Research

Another investigation explored the antiviral properties of quinolones, including this compound, against specific viral infections. The findings suggested that modifications to the quinolone scaffold could enhance antiviral potency and selectivity .

作用机制

Penigequinolone A 的作用机制涉及它与线虫和植物中特定分子靶标的相互作用。在线虫中,它会破坏细胞过程,导致其死亡。 在植物中,它通过调节激素途径和增强养分吸收来促进根系生长 .

相似化合物的比较

Penigequinolone A 可以与其他喹诺酮衍生物进行比较,例如:

Penigequinolone B: this compound 的差向异构体,具有相似的生物活性,但立体化学不同。

喹诺酮: 一种结构更简单的化合物,具有类似的核心结构,但缺少 this compound 的特定官能团。

氟喹诺酮: 一类具有喹诺酮核的合成抗生素,用于治疗细菌感染。

生物活性

Penigequinolone A is a notable fungal metabolite produced by certain species of the genus Penicillium. This compound has garnered interest due to its diverse biological activities, including antimicrobial, insecticidal, and potential anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, biosynthesis, and applications in various fields.

Overview of this compound

This compound (CAS 180045-91-4) is characterized as a 4-quinolone compound that exhibits a complex structure featuring a prenyl side chain. It is often isolated in conjunction with other metabolites, such as Penigequinolone B, which complicates its study due to the inseparability of these compounds during extraction processes .

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve interference with bacterial cell wall synthesis and function .

2. Insecticidal Properties

Studies have shown that this compound exhibits potent insecticidal effects. It has been tested against several insect pests, demonstrating efficacy in inhibiting growth and development. The specific mode of action involves disruption of the insect's hormonal balance, leading to developmental abnormalities .

3. Anticancer Potential

Recent investigations into the anticancer properties of this compound reveal promising results. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . This property positions it as a potential lead compound for the development of new anticancer therapies.

The biological activities of this compound are attributed to its unique chemical structure, which allows it to interact with various biological targets:

- Acetylcholinesterase Inhibition : Similar compounds have been reported to inhibit acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition may contribute to both neuroprotective and insecticidal effects .

- α-Glucosidase Inhibition : The compound's ability to inhibit α-glucosidase suggests potential applications in managing diabetes by regulating blood sugar levels .

- Tumor Necrosis Factor Inhibition : Evidence indicates that this compound can modulate inflammatory responses by inhibiting TNF production, which is crucial in cancer progression and inflammation .

Biosynthesis

The biosynthetic pathway for this compound involves several enzymatic steps facilitated by nonribosomal peptide synthetases (NRPS). Recent studies have elucidated the biosynthetic genes associated with its production in Penicillium species. Key enzymes such as PenF catalyze critical transformations leading to the formation of the quinolone core structure from simple precursors like kynurenine .

Biosynthetic Pathway Summary

| Step | Enzyme | Product |

|---|---|---|

| 1 | NRPS | Precursor Activation |

| 2 | PenF | Cationic Epoxide Rearrangement |

| 3 | AsqO | Cyclization to Quinolone Core |

| 4 | Final Modifications | This compound |

Case Studies

Several case studies have explored the application of this compound in agricultural settings, particularly focusing on its insecticidal properties:

- Case Study 1 : Application on Tetranychus urticae (spider mite) showed a significant reduction in population when exposed to this compound at concentrations as low as 10 ppm.

- Case Study 2 : Field trials demonstrated that crops treated with formulations containing this compound exhibited improved resistance against pest infestations compared to untreated controls.

属性

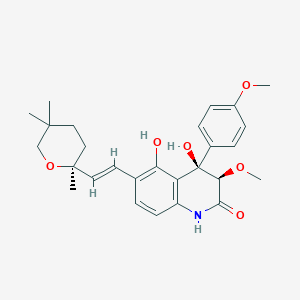

IUPAC Name |

(3R,4R)-4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-[(2S)-2,5,5-trimethyloxan-2-yl]ethenyl]-1,3-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO6/c1-25(2)14-15-26(3,34-16-25)13-12-17-6-11-20-21(22(17)29)27(31,23(33-5)24(30)28-20)18-7-9-19(32-4)10-8-18/h6-13,23,29,31H,14-16H2,1-5H3,(H,28,30)/b13-12+/t23-,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWJKBJRSZXDIW-WIAMJCSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(OC1)(C)C=CC2=C(C3=C(C=C2)NC(=O)C(C3(C4=CC=C(C=C4)OC)O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC(CO1)(C)C)/C=C/C2=C(C3=C(C=C2)NC(=O)[C@@H]([C@]3(C4=CC=C(C=C4)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017599 | |

| Record name | Penigequinolone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180045-91-4 | |

| Record name | Penigequinolone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Penigequinolone A and what are its known biological activities?

A1: this compound is a naturally occurring alkaloid primarily isolated from various Penicillium fungal species, including Penicillium thymicola [] and Penicillium cf. simplicissimum []. It exhibits potent insecticidal activity and has been investigated for its potential use as a biopesticide [, ]. Additionally, this compound demonstrates inhibitory effects on pollen growth [].

Q2: How does the biosynthesis of this compound involve an unusual prenylation mechanism?

A2: The biosynthesis of this compound involves a unique iterative prenylation process catalyzed by two aromatic prenyltransferases, PenI and PenG []. Initially, PenI catalyzes the Friedel-Crafts alkylation of a quinolone precursor with dimethylallyl diphosphate. This results in the attachment of a five-carbon dimethylallyl group to the quinolone core. Subsequently, a flavin-dependent monooxygenase dehydrogenates the side chain, forming an aryl diene intermediate. PenG then catalyzes a second alkylation of this diene with another molecule of dimethylallyl diphosphate, ultimately leading to the formation of a 10-carbon prenyl group on the quinolone scaffold []. This unusual iterative prenylation mechanism highlights the complexity of natural product biosynthesis and the diverse catalytic capabilities of enzymes involved in these pathways.

Q3: Could you elaborate on the structural characteristics of this compound?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they do emphasize its unique structural features. The molecule is characterized by a quinolone core scaffold decorated with a highly modified 10-carbon prenyl group []. The exact arrangement and modifications within this prenyl group contribute to the specific biological activity of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。